molecular formula C22H26BrClN2O2 B12784011 Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride CAS No. 76938-21-1

Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride

Cat. No.: B12784011
CAS No.: 76938-21-1
M. Wt: 465.8 g/mol
InChI Key: USZOQOGDNUNOKU-UHFFFAOYSA-N
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Description

Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzoyl group, a bromophenyl group, a cyclohexylamino group, and a methyl group, all attached to the acetamide backbone. It is typically used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride typically involves multi-step organic reactions. The process may start with the bromination of a benzoyl compound, followed by the introduction of the cyclohexylamino group through nucleophilic substitution. The final step often involves the methylation of the acetamide group. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amides or other reduced products.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions may produce various substituted acetamides.

Scientific Research Applications

Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: In studies involving enzyme inhibition or protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and bromophenyl groups may play a role in binding to these targets, while the cyclohexylamino and methyl groups may influence the compound’s overall activity and selectivity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(2-benzoylphenyl)-2-(cyclohexylamino)-N-methyl-
  • Acetamide, N-(4-bromophenyl)-2-(cyclohexylamino)-N-methyl-
  • Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(cyclohexylamino)-N-methyl-

Uniqueness

Compared to similar compounds, Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets

Properties

CAS No.

76938-21-1

Molecular Formula

C22H26BrClN2O2

Molecular Weight

465.8 g/mol

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methylacetamide;hydrochloride

InChI

InChI=1S/C22H25BrN2O2.ClH/c1-25(21(26)15-24-18-10-6-3-7-11-18)20-13-12-17(23)14-19(20)22(27)16-8-4-2-5-9-16;/h2,4-5,8-9,12-14,18,24H,3,6-7,10-11,15H2,1H3;1H

InChI Key

USZOQOGDNUNOKU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2)C(=O)CNC3CCCCC3.Cl

Origin of Product

United States

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